3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid
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Overview
Description
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C15H20O4 It is characterized by a hexanoyl group attached to a hydroxyphenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with hexanoic acid under acidic conditions to form the intermediate this compound . This intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the hexanoyl moiety can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the hexanoyl and propanoic acid moieties can interact with hydrophobic and ionic sites, respectively . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxyphenyl)propanoic acid:
4-hydroxyphenylacetic acid: This compound has a similar hydroxyphenyl group but differs in the length and structure of the carbon chain.
Uniqueness
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid is unique due to the presence of the hexanoyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and applications that are not possible with similar compounds .
Properties
IUPAC Name |
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-5-13(16)12-10-11(6-8-14(12)17)7-9-15(18)19/h6,8,10,17H,2-5,7,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZQVCSVMGRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=CC(=C1)CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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